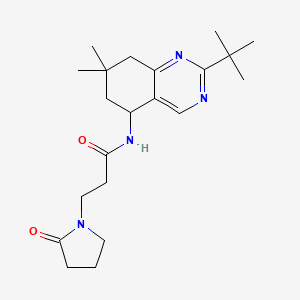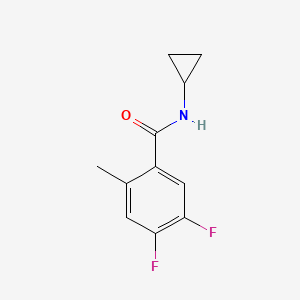![molecular formula C21H28Cl2N2O4S B6069942 N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6069942.png)
N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide, also known as ABE or ABED, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which have been found to have various biological activities. ABE has been found to have potential applications in the fields of cancer research, neuroscience, and drug discovery.
作用機序
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide is not fully understood. However, it has been suggested that N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide may exert its biological effects by modulating the activity of ion channels and neurotransmitter receptors. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are important for the generation and propagation of action potentials in neurons. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has also been found to modulate the activity of GABA receptors, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has also been found to inhibit the activity of matrix metalloproteinases, which are important for the invasion and metastasis of cancer cells. In neurons, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission.
実験室実験の利点と制限
One of the advantages of using N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in lab experiments is its high potency and selectivity. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have a low IC50 value for the inhibition of voltage-gated sodium channels and calcium channels, which makes it a useful tool for studying the function of these channels. Additionally, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have a high selectivity for certain ion channels and neurotransmitter receptors, which makes it a useful tool for studying the specific roles of these receptors in neuronal function. However, one of the limitations of using N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in lab experiments is its potential toxicity. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in scientific research. One direction is the development of new derivatives of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide with improved potency and selectivity. Another direction is the investigation of the potential applications of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, the use of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.
合成法
The synthesis of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide involves the reaction of 2,4-dichloro-5-nitrobenzamide with 1-adamantanol and dimethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as sodium carbonate. The resulting product is then treated with sulfuric acid to obtain N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in high yield and purity.
科学的研究の応用
N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have potential applications in various fields of scientific research. In cancer research, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has also been found to have potential applications in the field of neuroscience, where it has been shown to modulate the activity of ion channels and neurotransmitter receptors. Additionally, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have potential applications in drug discovery, where it can be used as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Cl2N2O4S/c1-25(2)30(27,28)19-8-16(17(22)9-18(19)23)20(26)24-3-4-29-21-10-13-5-14(11-21)7-15(6-13)12-21/h8-9,13-15H,3-7,10-12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOILWDJFSDVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6069860.png)
![2-methoxy-3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6069865.png)
![1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B6069872.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)

![1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6069940.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-pyrrolidin-1-ylethyl)urea](/img/structure/B6069953.png)

![3-({2-[(4-tert-butylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6069963.png)